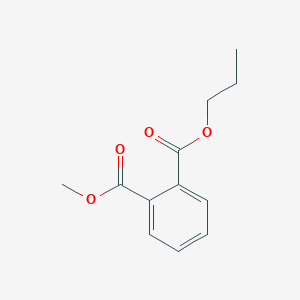

Phthalic acid, methyl 2-propyl ester

Description

Phthalic acid esters (PAEs) are derivatives of phthalic acid (1,2-benzenedicarboxylic acid) where the hydrogen atoms of the carboxylic acid groups are replaced by alkyl or aryl groups. Phthalic acid, methyl 2-propyl ester (CAS name: 1,2-benzenedicarboxylic acid, methyl 2-propyl ester) is a branched ester with a methyl group on one carboxylic acid and a 2-propyl (isopropyl) group on the other.

PAEs are notable for their low water solubility, high stability, and variable biological activities. Methyl 2-propyl ester’s molecular formula can be inferred as C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated from structural analogs in and ). Its applications likely overlap with other PAEs, such as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP), though its specific properties depend on its unique branching and alkyl chain length.

Properties

CAS No. |

34006-78-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-O-methyl 2-O-propyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H14O4/c1-3-8-16-12(14)10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

DIKFCKYFIUJMJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid, methyl 2-propyl ester can be synthesized through the esterification of phthalic anhydride with methyl 2-propyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In industrial settings, the production of phthalic acid esters often involves the use of large-scale reactors where phthalic anhydride and the corresponding alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, methyl 2-propyl ester undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Phthalic acid and methyl 2-propyl alcohol.

Reduction: Corresponding alcohols.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Phthalic acid, methyl 2-propyl ester has various applications in scientific research:

Mechanism of Action

The mechanism by which phthalic acid, methyl 2-propyl ester exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity: Branched esters (e.g., methyl 2-propyl, di(2-propylpentyl)) exhibit lower volatility and higher hydrophobicity compared to linear analogs like di-n-octyl phthalate, influencing their use in non-polar matrices .

- Molecular Weight : Larger esters (e.g., di-n-octyl) have higher molecular weights, reducing their mobility in biological systems but increasing persistence in the environment .

Key Findings :

- Cosmetic Use : Methyl 2-propyl ester’s structural analogs, such as bis(2-methylpropyl) ester, are explicitly used in perfumes and cosmetics due to their stability and low volatility .

- Biological Activity: Branched PAEs like bis(7-methyloctyl) ester show lower gastrointestinal (GI) absorption compared to linear esters, suggesting reduced bioavailability .

2.3 Environmental and Metabolic Behavior

- Degradation Pathways : Phthalic acid esters are common intermediates in polycyclic aromatic hydrocarbon (PAH) degradation. For example, Flavobacterium degrades anthracene to phthalic acid diisobutyl ester, highlighting environmental persistence .

- Isomerism : Phthalic acid’s ortho-isomer (1,2-benzenedicarboxylic acid) is more reactive than meta- or para-isomers, influencing ester stability and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.